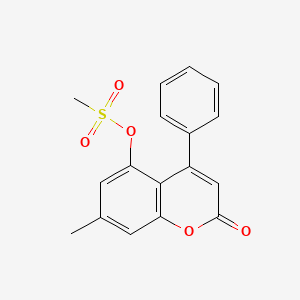

![molecular formula C20H30O6 B5037846 diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate](/img/structure/B5037846.png)

diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate is a chemical compound with the molecular formula C10H16O5 . It is also known as DEEMM or Ethoxymethylenemalonic acid diethyl ester . It is used as a precursor to synthesize various compounds such as pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo [1, 5- a] pyrimidines, pyrimido [2,1- b ]benzothiazoles and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The process begins with the deprotonation of a di-ester of malonic acid with a weak base to form an enolate . This enolate then undergoes C–C bond formation at the alpha position with an alkyl halide, a process known as enolate alkylation . Treatment with aqueous acid results in hydrolysis of the ester .Molecular Structure Analysis

The molecular structure of this compound consists of a methylene group (−CH2−) neighboured by two carbonyl groups (−C(=O)−) . The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Chemical Reactions Analysis

In organic synthesis, this compound functions as a nucleophile, partaking in reactions with electrophiles to form new covalent bonds .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 216.23 g/mol . It has a refractive index of n20/D 1.462 (lit.) and a density of 1.07 g/mL at 25 °C (lit.) .Mecanismo De Acción

Safety and Hazards

Diethyl {2-[2-(mesityloxy)ethoxy]ethyl}malonate is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1A . It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Propiedades

IUPAC Name |

diethyl 2-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-6-24-19(21)17(20(22)25-7-2)8-9-23-10-11-26-18-15(4)12-14(3)13-16(18)5/h12-13,17H,6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDBPGMTYJXHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCOCCOC1=C(C=C(C=C1C)C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5037789.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)

![1-chloro-2-ethyl-4-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5037807.png)

![tetramethyl 6'-benzoyl-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5037816.png)

![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5037835.png)

![2-[5-(3-ethynylphenyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B5037847.png)

![N-[3-(3-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5037862.png)

![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5037866.png)